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Compound of Interest

Compound Name: lodofenphos

Cat. No.: B1672028

For Researchers, Scientists, and Drug Development Professionals

Introduction

lodofenphos is an organophosphate insecticide that has been used for the control of various
insect pests. As with all organophosphorus compounds, its primary mechanism of action
involves the inhibition of acetylcholinesterase (AChE), an enzyme critical for nerve function.
This guide provides a comprehensive overview of the toxicological profile of lodofenphos,
compiling available data on its acute, subchronic, and chronic toxicity, as well as its
metabolism, genotoxicity, carcinogenicity, and effects on reproduction and development. The
information is presented to be a valuable resource for researchers, scientists, and
professionals involved in drug development and safety assessment.

Physicochemical Properties

A summary of the key physicochemical properties of lodofenphos is presented in the table
below.
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Property

Value

Chemical Name

0O-(2,5-dichloro-4-iodophenyl) O,0O-dimethyl

phosphorothioate

CAS Number

18181-70-9

Molecular Formula

CsHsCl2103PS

Molecular Weight

413.00 g/mol

Physical State

Colorless crystals or pale yellow oil that
solidifies

Melting Point

72-73 °C

Water Solubility

<2 mg/L at 20 °C

Log Kow (Octanol-Water Partition Coefficient)

5.51

Toxicological Profile

The toxicological data for lodofenphos are summarized in the following sections and tables.

Acute Toxicity

lodofenphos exhibits moderate to low acute toxicity depending on the route of exposure. The

available quantitative data are presented in the table below.

. Route of .

Species Endpoint Value Reference
Exposure

Rat Oral LDso 2330 mg/kg [1]

Mouse Oral LDso 3000 mg/kg [1]

Rat Dermal LDso >2000 mg/kg [2]
Inhalation (6

Rat LCso >246 mg/m3 [2]
hours)
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Subchronic and Chronic Toxicity

Data from subchronic and chronic toxicity studies are limited. A 91-day feeding study in rats

and dogs indicated that the primary effect was cholinesterase inhibition, with no gross organ

changes observed[2].

Effects
. Study Route of
Species . NOAEL Observed at Reference
Duration Exposure
LOAEL
] ) Cholinesteras
Rat 90 days Oral (dietary) Not Available o
e inhibition
) ) Cholinesteras
Dog 90 days Oral (dietary) Not Available o
e inhibition
] Data Not Data Not
Rat 2 years Oral (dietary) ] )
Available Available
No evidence
_ Data Not of increased
Mouse 78 weeks Oral (dietary) )
Available tumor
incidence

Reproductive and Developmental Toxicity

Specific NOAELSs for reproductive and developmental toxicity of lodofenphos are not readily

available in the public domain. General statements from older literature suggest a lack of

teratogenic effects in animal studies.
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Develop
. Study Route of Maternal Key Referenc
Species mental T
Type Exposure NOAEL Findings e
NOAEL
Two-
Generation Data Not Data Not Data Not
Rat ~ Oral ] ] ]
Reproducti Available Available Available
on
No
evidence of
Developme )
) Data Not Data Not teratogenic
Rabbit ntal Oral ) ) )
o Available Available ity reported
Toxicity )
in general
literature
Genotoxicity

Comprehensive genotoxicity data for lodofenphos is not available in the reviewed literature.

Standard genotoxicity tests include the Ames test for bacterial reverse mutation and in vivo

micronucleus assays.

Metabolic
Test System Assay Type L Result Reference
Activation
Salmonella i ] Data Not
o Ames Test With and Without )
typhimurium Available
In vivo
_ Data Not
Mouse Micronucleus N/A )
Available
Assay
Carcinogenicity

Carcinogenicity studies in rats and mice have reportedly shown no evidence of an increased

incidence of tumors. However, specific dose levels and detailed histopathological findings are

not available in the reviewed literature.
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Metabolism and Pharmacokinetics

Studies in rats have shown that lodofenphos is rapidly absorbed and eliminated, primarily
through urine. Over 80% of an administered dose was eliminated within 24 hours. The major
metabolites identified in rat urine include lodofenoxon, desmethyl lodofenoxon, mono- & di-
methyl phosphoric acid, phosphoric acid, and dimethyl phosphorothioic acid.

Mechanism of Action: Cholinesterase Inhibition

As an organophosphate insecticide, the primary mechanism of toxicity for lodofenphos is the
inhibition of acetylcholinesterase (AChE). This enzyme is responsible for the hydrolysis of the
neurotransmitter acetylcholine in synaptic clefts and neuromuscular junctions.

Cholinergic Synapse

Binds Postsynaptic [~———®>  Signal
ACh Receptor |<l— Transmission
Acetylcholine (ACh) Hydrolyzed Dy
Release = === -—frm—mmmmmm e P> Acetylcholinesterase .
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Mechanism of Acetylcholinesterase Inhibition by lodofenphos.

Inhibition of AChE by lodofenphos leads to an accumulation of acetylcholine in the synapse.
This results in continuous stimulation of cholinergic receptors, leading to a state of cholinergic
crisis characterized by a range of symptoms affecting the nervous, muscular, and respiratory

systems.

Experimental Protocols

Detailed experimental protocols for the toxicological studies of lodofenphos are not publicly
available. However, standard toxicity testing is generally conducted following internationally
recognized guidelines, such as those established by the Organisation for Economic Co-
operation and Development (OECD). The following sections describe the general
methodologies for key toxicological studies.

Acute Oral Toxicity (Following OECD Guideline 423)

The acute toxic class method is a stepwise procedure to assess the acute oral toxicity of a
substance.
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Start: Select Initial Dose Level
(e.g., 2000, 300, 50, 5 mg/kg)

- Dose Group of 3 Animals <
(e.g., female rats)

l

Observe for 14 days
(mortality, clinical signs, body weight)

Evaluate Mortality

0 or 1 death
(at doses < 2000 mg/kg)

y

Dose Next Group
at Higher Dose Level

0 or 1 death

£ 2000 mg/kg 2 or B deaths

y

Dose Next Group
at Lower Dose Level

Stop Testing

(LD50 > 2000 mg/kg)

Determine LD50 Cut-off Value
and Classify

Click to download full resolution via product page

Workflow for Acute Oral Toxicity Testing (OECD 423).

The study involves dosing sequential groups of three animals of a single sex (usually females)
with the test substance at one of a series of fixed dose levels. The outcome of the first group
determines the dose for the next group. The observation period is typically 14 days, during
which mortality, clinical signs of toxicity, and body weight changes are recorded.
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Subchronic Oral Toxicity (Following OECD Guideline
408)

This 90-day study in rodents is designed to provide information on the potential health hazards
arising from repeated exposure to a substance.

Test System: Typically, Wistar or Sprague-Dawley rats.
o Group Size: At least 10 males and 10 females per dose group.
e Dose Levels: A control group and at least three dose levels.

» Administration: The test substance is administered daily, usually mixed in the diet or drinking
water, or by gavage.

e Observations: Daily clinical observations, weekly body weight and food consumption
measurements.

 Clinical Pathology: Hematology and clinical biochemistry parameters are analyzed at the end
of the study.

» Pathology: All animals undergo a full necropsy, and organs are weighed. Histopathological
examination is performed on organs and tissues from the control and high-dose groups, and
on any tissues with gross lesions from all groups.

Two-Generation Reproductive Toxicity (Following OECD
Guideline 416)

This study is designed to evaluate the effects of a substance on male and female reproductive
performance and on the offspring.

o Test System: Typically rats.

o Generations: Two generations (P and F1) are studied, with the F1 generation producing the
F2 generation.

e Dose Levels: A control group and at least three dose levels.
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o Administration: Continuous administration in the diet or drinking water, or by gavage.

» Endpoints: Mating, fertility, gestation length, litter size, pup viability, growth, and development
are assessed. Reproductive organs are examined histopathologically.

Prenatal Developmental Toxicity (Following OECD
Guideline 414)

This study assesses the potential of a substance to cause adverse effects on the developing
embryo and fetus.

o Test System: Usually rats and rabbits.
e Dose Levels: A control group and at least three dose levels.
o Administration: The test substance is administered daily during the period of organogenesis.

o Endpoints: Dams are observed for signs of toxicity. Fetuses are examined for external,
visceral, and skeletal malformations and variations.

Bacterial Reverse Mutation Test (Ames Test) (Following
OECD Guideline 471)

This in vitro assay is used to detect gene mutations.

o Test System: Strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for
an amino acid.

e Procedure: Bacteria are exposed to the test substance with and without a metabolic
activation system (S9 mix).

o Endpoint: The number of revertant colonies (bacteria that have regained the ability to
synthesize the amino acid) is counted. A significant increase in revertant colonies compared
to the control indicates a mutagenic potential.

In Vivo Mammalian Erythrocyte Micronucleus Test
(Following OECD Guideline 474)
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This in vivo assay detects damage to chromosomes or the mitotic apparatus.
o Test System: Typically mice or rats.

e Procedure: Animals are treated with the test substance, and bone marrow or peripheral
blood is sampled.

o Endpoint: The frequency of micronucleated polychromatic erythrocytes is determined. A
significant increase in micronucleated cells indicates clastogenic or aneugenic activity.

Conclusion

lodofenphos is an organophosphate insecticide with a primary toxicological effect of
acetylcholinesterase inhibition. Based on the available data, it exhibits moderate to low acute
toxicity. While subchronic studies in rats and dogs have identified cholinesterase inhibition as
the main effect, detailed quantitative data from chronic, reproductive, and developmental
toxicity studies, as well as comprehensive genotoxicity data, are not readily available in the
public domain. The absence of such data for this older pesticide highlights the challenges in
conducting a complete modern safety assessment. The experimental protocols for toxicological
evaluation generally follow established OECD guidelines, ensuring a standardized approach to
hazard identification and characterization. Further research would be necessary to fill the
existing data gaps to fully characterize the toxicological profile of lodofenphos according to
current regulatory standards.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1672028#toxicological-profile-and-safety-data-for-
iodofenphos]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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